molecular formula C5H14N3OP B14692407 P-Piperidin-1-ylphosphonic diamide CAS No. 25316-52-3

P-Piperidin-1-ylphosphonic diamide

Cat. No.: B14692407
CAS No.: 25316-52-3
M. Wt: 163.16 g/mol
InChI Key: AOCDYFBCLSSFIV-UHFFFAOYSA-N
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Description

P-Piperidin-1-ylphosphonic diamide is a phosphonic diamide derivative characterized by a piperidin-1-yl group attached to the phosphorus atom. Phosphonic diamides are organophosphorus compounds with the formula R-P(O)(NH₂)₂, where R represents substituents influencing reactivity and applications.

Properties

CAS No.

25316-52-3

Molecular Formula

C5H14N3OP

Molecular Weight

163.16 g/mol

IUPAC Name

1-diaminophosphorylpiperidine

InChI

InChI=1S/C5H14N3OP/c6-10(7,9)8-4-2-1-3-5-8/h1-5H2,(H4,6,7,9)

InChI Key

AOCDYFBCLSSFIV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)P(=O)(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Piperidin-1-ylphosphonic diamide typically involves the reaction of piperidine with phosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

P-Piperidin-1-ylphosphonic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the diamide group to amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

P-Piperidin-1-ylphosphonic diamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of P-Piperidin-1-ylphosphonic diamide involves its interaction with specific molecular targets. In biological systems, it is known to bind to enzymes and inhibit their activity. The compound’s phosphonic diamide group plays a crucial role in its binding affinity and specificity. The molecular pathways affected by this compound include those involved in cell signaling and metabolism.

Comparison with Similar Compounds

P-Methylphosphonic Diamide

  • Molecular Formula : CH₇N₂OP (vs. C₅H₁₂N₃OP for P-piperidin-1-ylphosphonic diamide, inferred).
  • Key Differences: Substituent: Methyl (CH₃) vs. piperidin-1-yl (C₅H₁₀N). Applications: P-methyl derivatives are often used as intermediates in agrochemicals, whereas piperidinyl analogs may target neurological or mitochondrial pathways due to their bulkier structure .

Isoxazole Diamide Derivatives

  • Structure : Features an isoxazole ring linked to the diamide core.
  • Biological Activity: Demonstrated inhibition of Hsp90 and TRAP1 ATPase (IC₅₀ in nanomolar range) and induction of apoptosis in tumor cells.
  • Comparison : The isoxazole scaffold prioritizes mitochondrial targeting, while the piperidin-1-yl group may enhance solubility or pharmacokinetics. Piperidinyl analogs could show similar ATPase inhibition but require structural optimization for potency .

General Diamide Compounds in Oxidative Stress Pathways

  • Diamide (1.8 mM) : Activates transcriptional responses in oxidative stress genes (e.g., gstA, lctA).
  • Comparison : this compound may share redox-modulating properties but with altered efficacy due to substituent-driven steric or electronic effects .

mTOR Pathway Modulation

  • Diamide vs. PAO : Diamide induces S6K1 phosphorylation (mTOR pathway) but is less potent than phenylarsine oxide (PAO). Piperidinyl analogs might exhibit intermediate potency due to balanced electrophilicity and steric hindrance .

Mitochondrial Targeting and Cytotoxicity

  • Cationic Diamides : Pyridinium and phosphonium derivatives show mitochondrial localization and cytotoxicity (IC₅₀ ~ low micromolar).
  • Piperidinyl Advantage : The piperidine group’s basicity could mimic cationic targeting, enhancing mitochondrial accumulation and apoptosis induction .

Data Table: Comparative Analysis of Phosphonic Diamides

Compound Substituent Molecular Formula Key Biological Activity Potency (IC₅₀/EC₅₀) Reference ID
P-Methylphosphonic diamide Methyl (CH₃) CH₇N₂OP Agrochemical intermediate N/A
Isoxazole diamide Isoxazole C₁₄H₁₅N₃O₃ TRAP1 ATPase inhibition ~50 nM
Diamide (generic) Variable Variable Oxidative stress gene activation 1.8 mM (EC)
PAO Phenylarsine oxide C₆H₅AsO mTOR pathway activation > Diamide
This compound Piperidin-1-yl C₅H₁₂N₃OP (inferred) Hypothesized mitochondrial targeting Pending studies

Research Findings and Implications

  • Structural-Activity Relationship (SAR) : Bulky substituents (e.g., piperidin-1-yl) may improve target selectivity but reduce membrane permeability compared to methyl groups .
  • Mitochondrial Efficacy : Cationic diamides with long linkers (e.g., guanidine derivatives) show superior ATPase inhibition, suggesting piperidinyl analogs could benefit from optimized linker lengths .
  • Oxidative Stress : While generic diamides activate stress responses at millimolar concentrations, piperidinyl derivatives might require lower doses due to enhanced bioavailability .

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